Diphenylglyoxime

説明

Significance of Vic-Dioxime Ligands in Coordination Chemistry

Vic-dioximes, or vicinal dioximes, are a class of organic compounds characterized by the presence of two hydroxylamino (=N-OH) groups attached to adjacent carbon atoms. Since the early 20th century, these compounds have been extensively utilized as chelating agents in coordination chemistry. discoveryjournals.org The presence of both mildly acidic hydroxyl groups and slightly basic nitrogen atoms imparts an amphoteric nature to vicinal dioximes. imedpub.comdntb.gov.ua This characteristic allows them to form highly stable complexes with most transition metals, including copper(II), nickel(II), and cobalt(II). imedpub.comidsi.md

The coordination chemistry of vic-dioximes is a field of intensive study, with numerous transition metal complexes having been investigated. imedpub.comidsi.md These ligands can form various types of complexes, such as corrin-type, square-planar, square-pyramidal, or octahedral structures. imedpub.comidsi.md The exceptional stability of these metal complexes is often attributed to their planar structures, which are stabilized by hydrogen bonds. dntb.gov.ua Due to the positioning of the two oxime groups, vic-dioximes can exist in three stereoisomeric forms: anti-(E,E), amphi-(E,Z), and syn-(Z,Z), which influences how they coordinate with metals. discoveryjournals.org The most common coordination mode is N,N-chelation, which is favored by the anti-(E,E) form. discoveryjournals.orgidsi.md

The versatility of vic-dioximes has led to their use in a variety of scientific and industrial applications. They are widely employed as analytical reagents, models for biological systems, and as catalysts in various chemical processes. discoveryjournals.org

Overview of Diphenylglyoxime's Role as a Versatile Ligand in Metal Complexation

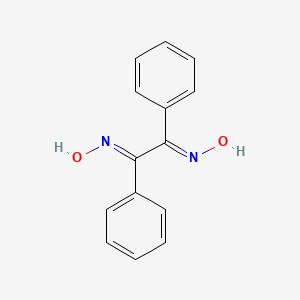

This compound, with the chemical formula C₁₄H₁₂N₂O₂, is a prominent member of the vic-dioxime family. journals.co.za It is structurally characterized by two phenyl groups attached to a glyoxime (B48743) core. uchicago.edu This compound is particularly noted for its role as a chelating agent, forming stable complexes with various metal ions, including nickel, palladium, cobalt, and copper. uchicago.educenmed.com The formation of these stable metal complexes is the foundation of its application in the qualitative and quantitative analysis of these ions. uchicago.edu

The coordination of this compound to a metal center typically occurs through its two nitrogen atoms, creating a stable five-membered chelate ring. imedpub.com Research has shown that this compound participates in the formation of complexes with diverse geometries. For instance, it forms octahedral low-spin Co(III) complexes, which have been studied as non-organometallic models for vitamin B12. journals.co.za In these complexes, two deprotonated this compound ligands occupy the four equatorial positions, with other ligands situated at the axial sites. journals.co.za Studies have also reported the synthesis of this compound complexes with rare earth metals like Y(III), Ce(IV), La(III), Pr(III), Nd(III), Sm(III), and Gd(III), where the proposed coordination number is six.

The delocalization of π-electrons from the phenyl rings in this compound is thought to enhance the double-bond character of the C=N bond, contributing to the stability of its metal complexes. journals.co.za Upon complexation, shifts in the vibrational frequencies of the C=N and N-O bonds in the infrared spectrum confirm the coordination of the ligand to the metal ion. journals.co.za

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molar Mass | 240.26 g/mol |

| Appearance | Solid, yellowish-orange powder |

| Melting Point | 237-240 °C (decomposes) |

| Solubility | Sparingly soluble in water |

| CAS Number | 23873-81-6 |

| InChI Key | JJZONEUCDUQVGR-WXUKJITCSA-N |

Historical Context of this compound Coordination Compound Research

The foundation of modern coordination chemistry was laid by Alfred Werner in the late 19th and early 20th centuries. libretexts.org His revolutionary coordination theory, proposed in 1893, introduced the concepts of primary (ionizable) and secondary (non-ionizable) valencies and defined the coordination number as the fixed number of secondary valencies to be satisfied. acs.org Werner postulated specific geometric arrangements for ligands around a central metal ion, such as octahedral for a coordination number of six. chemistryviews.org His early research also explained the stereoisomerism of oximes, laying the groundwork for the stereochemistry of nitrogen. chemistryviews.org

A pivotal moment in the study of vic-dioxime complexes came in 1905, when the Russian chemist L.A. Chugaev discovered the ability of α-dioximates, such as dimethylglyoxime (B607122), to form characteristically colored and stable compounds with transition metals like nickel, palladium, and platinum. idsi.mdidsi.mdresearchgate.net This discovery initiated intense research activity into the coordination chemistry of this versatile class of ligands. researchgate.net

Following these foundational developments, research on vic-dioximes expanded. The unique properties of these ligands and their metal complexes made them important subjects in synthetic, analytical, and structural chemistry. idsi.md The work on cobalt(III) dioximates, for example, led to their use as models for complex natural compounds like vitamin B12. idsi.md The study of this compound and its complexes, published in various journals over the decades, builds upon this historical framework, exploring its specific interactions with a range of metal ions and its potential applications stemming from the properties of the resulting coordination compounds. journals.co.zaacs.orgacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₁₂N₂O₂ |

| Copper(II) | Cu²⁺ |

| Nickel(II) | Ni²⁺ |

| Cobalt(II) | Co²⁺ |

| Cobalt(III) | Co³⁺ |

| Palladium | Pd |

| Yttrium(III) | Y³⁺ |

| Cerium(IV) | Ce⁴⁺ |

| Lanthanum(III) | La³⁺ |

| Praseodymium(III) | Pr³⁺ |

| Neodymium(III) | Nd³⁺ |

| Samarium(III) | Sm³⁺ |

| Gadolinium(III) | Gd³⁺ |

| Dimethylglyoxime | C₄H₈N₂O₂ |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(NE)-N-[(2E)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZONEUCDUQVGR-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293220 | |

| Record name | (1E,2E)-1,2-Ethanedione 1,2-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyl dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-34-9, 23873-81-6 | |

| Record name | (1E,2E)-1,2-Ethanedione 1,2-dioxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Benzil dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzil dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E,2E)-1,2-Ethanedione 1,2-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BENZIL DIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJS19ONCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Structural Elucidation of Diphenylglyoxime Metal Complexes

Synthetic Methodologies for Diphenylglyoxime Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The specific conditions, such as the choice of solvent, temperature, and the presence of other ligands, can be tailored to yield complexes with desired properties and structures.

Cobalt(III) complexes of this compound, commonly known as cobaloximes, are of significant interest as they serve as models for Vitamin B12. journals.co.zaresearchgate.net The synthesis of these complexes often starts from a cobalt(II) salt, which is oxidized to cobalt(III) in the presence of this compound and an axial ligand.

A general synthetic route involves the reaction of cobalt(II) acetate (B1210297) tetrahydrate with this compound in a boiling ethanol (B145695) solution. journals.co.zaajol.info The addition of various axial ligands, such as pyridine (B92270), aniline (B41778) derivatives, or phosphines, and a halide or pseudohalide source leads to the formation of the corresponding octahedral Co(III) complexes. journals.co.zaajol.infoajol.info For instance, five cobaloxime complexes with the general formula [Co(Hdpg)2(R)(SCN)], where H2dpg is this compound and R is aniline or a substituted aniline, have been synthesized by reacting the ligands with cobalt(II) acetate tetrahydrate. ajol.infoajol.info

Another approach involves a two-step synthesis where cobalt chloride reacts with this compound in methanol, followed by the addition of a specific axial ligand like 4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine (pytpy) to yield [CoCl(dpgH)2(pytpy)]. mdpi.com Furthermore, a series of Co(III) diphenylglyoximato (dpgh) complexes, pyCo(dpgh)2R, with various alkyl and other R groups, have been prepared using Co(dpgh)(dpgh2)Cl2 as a starting material. researchgate.net

The synthesis of mixed-dioxime cobaloximes, such as (R/X)Co(gH)(dpgH)Py where gH is the monoanion of glyoxime (B48743), has also been reported, highlighting the versatility of synthetic strategies. capes.gov.bracs.orgacs.org

Nickel(II) readily forms square planar complexes with this compound. The synthesis typically involves the direct reaction of a nickel(II) salt, such as nickel(II) chloride hexahydrate, with this compound in an appropriate solvent like ethanol. dergipark.org.trchemmethod.com The resulting complexes often have a 1:2 metal-to-ligand ratio. dergipark.org.tr

For instance, the reaction of nickel chloride hexahydrate with a novel vic-dioxime ligand bearing semicarbazone side groups, derived from anti-chloroglyoxime, yields a mononuclear complex with a square planar geometry. dergipark.org.tr Mixed ligand nickel(II) complexes containing dithiocarbamate (B8719985) and triphenylphosphine (B44618) have also been synthesized in a one-pot procedure. orientjchem.org Another method describes the reaction of [Ni(L–L)Cl2] (where L-L is a diphosphine ligand) with sodium alkoxides, which can lead to the formation of nickel(0) species through intermediate nickel(II) alkoxide complexes. rsc.org

Table 1: Examples of Synthesized Nickel(II) this compound and Related Complexes

| Complex | Starting Materials | Key Feature | Reference |

|---|---|---|---|

| [Ni(POE)Cl2(H2O)2] | Nickel chloride hexahydrate, bis(2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol) (POE) | 1:1 metal-to-ligand ratio | chemmethod.com |

| [Ni(L)2] (L = vic-dioxime with semicarbazone) | Nickel(II) salt, vic-dioxime ligand | Square planar geometry | dergipark.org.tr |

| Mixed ligand Ni(II) complexes | [Ni(L1)2] or [Ni(L2)2], NiCl2·6H2O, PPh3, KSCN | Heteroleptic complexes | orientjchem.org |

| [Ni(dcpe)(OMe)2] | [Ni(dcpe)Cl2], NaOMe | Isolated intermediate alkoxo complex | rsc.org |

| [Ni(L)2] (L = azo ligand) | NiCl2·6H2O, 2-[2'-(benzimidazolyl)azo]-4-bromo-6-chloro phenol | Octahedral geometry suggested | jmchemsci.com |

The synthesis of ruthenium(II) complexes with this compound can be achieved through various routes. One method involves the reaction of cis-[Ru(bpy)2(Cl)2] (where bpy is 2,2'-bipyridine) with a silver salt like AgSO3CF3, followed by the addition of this compound to form cis-[Ru(bpy)2(dpgH2)]2+. researchgate.net

Another synthetic strategy utilizes a ruthenium(II) precursor, cis-[RuCl2(DMSO)4], which reacts with this compound (H2dpg) as a source of a nitrosyl (NO) moiety to form the complex [RuCl2(DMSO)3(NO)]+(Hdpg)−. tandfonline.comingentaconnect.com Clathrochelate complexes of ruthenium(II) have also been prepared using this compound and various boron capping agents. capes.gov.br Additionally, new ruthenium(II) complexes with the general formula mer-[RuL3(N–N)Cl]Cl have been synthesized, where L can be a terpyridine derivative and N–N can be a diimine ligand. rsc.org

This compound also forms complexes with other transition metals. For example, copper(II) complexes can be synthesized. The reaction of copper bromide tetrahydrate with the ligand bis(2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol) (POE) yields the complex [Cu(POE)2Br2]. chemmethod.com

Modification of both axial and equatorial ligands in this compound complexes is a key strategy to fine-tune their electronic and steric properties. researchgate.net This allows for a systematic study of their reactivity and physical properties.

Axial Ligand Modification: In cobaloximes, a wide variety of axial ligands can be introduced. These include simple anions like halides (Cl-, Br-) and pseudohalides (N3-, NO2-, SCN-), as well as neutral donor ligands such as pyridine, substituted anilines, and phosphines. journals.co.zaajol.infoajol.inforesearchgate.net The choice of the axial ligand can influence the properties of the complex, such as the Co-pyridine bond distance. researchgate.net For instance, the synthesis of a series of pyCo(dpgh)2R complexes with different alkyl groups (R) allows for the investigation of the electronic and steric effects of the axial alkyl ligand. researchgate.net The orientation of axial ligands like thiocarbamide and aniline can be influenced by factors such as intermolecular hydrogen bonds and π-π stacking interactions with the equatorial metallocycle. ichem.md

Equatorial Ligand Modification: While this article focuses on this compound, it's noteworthy that modifications to the glyoxime ligand itself are a common strategy in coordination chemistry. In the context of mixed-ligand complexes, this compound can be paired with other dioximes, such as glyoxime or dimethylglyoxime (B607122), in the equatorial plane. researchgate.netcapes.gov.bracs.org The synthesis of complexes like (R/X)Co(gH)(dpgH)Py demonstrates the feasibility of creating asymmetric equatorial environments. capes.gov.bracs.orgacs.org These modifications can lead to subtle but detectable structural changes and influence the electronic properties of the complex. researchgate.net

Synthesis of Other Transition Metal this compound Complexes

Structural Characterization of this compound Metal Complexes

In many cobalt(III) this compound complexes, the cobalt center adopts an octahedral geometry. ajol.infoajol.infomdpi.com The two diphenylglyoximate ligands lie in the equatorial plane, and the two axial positions are occupied by other ligands. ajol.infoajol.infomdpi.com For example, in the complex [CoCl(dpg)(dpgH2)(pytpy)], the cobalt is octahedrally coordinated to one diphenylglyoximate (dpg) and one this compound (dpgH2) ligand in the equatorial plane, with a chloride anion and a nitrogen atom from the pytpy ligand in the axial positions. mdpi.com X-ray diffraction studies of pyCo(dpgh)2R complexes have shown that substituting this compound for dimethylglyoxime leads to detectable structural changes due to increased interactions between the axial alkyl ligand and the equatorial ligand set. researchgate.net

Nickel(II) this compound complexes typically exhibit a square planar geometry, which is characteristic of d8 metal ions with strong-field ligands. dergipark.org.tr

Spectroscopic methods are also crucial for characterization.

Infrared (IR) Spectroscopy: The C=N stretching frequency in the IR spectrum is sensitive to coordination. In free this compound, this band appears around 1674 cm-1. journals.co.za Upon complexation, this frequency can shift, providing evidence of coordination through the nitrogen atoms of the oxime group. journals.co.zaajol.infoajol.info

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. mdpi.comresearchgate.net For instance, the chemical shifts of the equatorial and axial ligands can provide insights into the electronic effects within the complex. researchgate.net

UV-Vis Spectroscopy: Electronic spectra reveal information about the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. journals.co.zamdpi.com

Cyclic Voltammetry: This electrochemical technique is used to study the redox properties of the complexes, such as the Co(III)/Co(II) and Co(II)/Co(I) reduction potentials in cobaloximes. journals.co.zamdpi.com

Table 2: Crystallographic Data for a Representative Cobalt(III) this compound Complex: [CoCl(dpg)(dpgH2)(pytpy)]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P1 | mdpi.com |

| a (Å) | 12.4698(6) | mdpi.com |

| b (Å) | 14.1285(8) | mdpi.com |

| c (Å) | 15.5801(8) | mdpi.com |

| α (°) | 109.681(4) | mdpi.com |

| β (°) | 112.975(4) | mdpi.com |

| γ (°) | 96.414(4) | mdpi.com |

| V (ų) | 2284.0(2) | mdpi.com |

| Z | 2 | mdpi.com |

X-ray Crystallography of this compound Coordination Compounds

For instance, the crystal structures of nickel(II) complexes with this compound derivatives, such as bis(4-hydroxyphenyl)glyoxime and bis(4-aminophenyl)glyoxime, have been determined. tandfonline.com In the [Ni(Hbhpg)₂]·2EtOH complex, the nickel atom is coordinated to two bis(4-hydroxyphenyl)glyoxime (Hbhpg) ligands. tandfonline.com Selected bond lengths for this complex are Ni(1)-N(1) = 1.866(6) Å and Ni(1)-N(2) = 1.868(6) Å. tandfonline.com Similarly, for the [Ni(Hbapg)₂]·CH₃CN complex, the Ni-N bond lengths are 1.864(2) Å and 1.875(2) Å. tandfonline.com These structures are often stabilized by intermolecular hydrogen bonding and stacking interactions between the benzene (B151609) rings of the ligands. tandfonline.com

In cobaloximes, which are cobalt complexes of dioximes, X-ray crystallography has revealed key structural features. For example, the study of mixed-dioxime cobaloximes of the type (R/X)Co(gH)(dpgH)Py has provided detailed structural information. acs.orgcapes.gov.br The crystal structure of ClCo(gH)(dpgH)Py, for instance, exhibits a right-handed helical arrangement. acs.orgcapes.gov.br The determination of crystal structures for compounds like heptacoordinated Mn(II) and Co(II) complexes involves growing single crystals suitable for X-ray diffraction, collecting diffraction data, and refining the structure to reveal the positions of all non-hydrogen atoms. scirp.org

| Complex | Metal-Nitrogen Bond Lengths (Å) | Crystal System | Space Group |

| [Ni(Hbhpg)₂]·2EtOH | Ni-N(1): 1.866(6), Ni-N(2): 1.868(6) tandfonline.com | Triclinic tandfonline.com | Pī tandfonline.com |

| [Ni(Hbapg)₂]·CH₃CN | Ni-N(1): 1.864(2), Ni-N(2): 1.875(2) tandfonline.com | Triclinic tandfonline.com | Pī tandfonline.com |

| ClCo(gH)(dpgH)Py | - | - | - |

| C₂H₅Co(gH)(dpgH)Py | - | - | - |

| C₈H₁₇Co(gH)(dpgH)Py | - | - | - |

Data for the cobaloxime complexes is noted as being available but specific bond lengths were not provided in the search snippets.

Structural Isomerism and Stereochemistry in this compound Complexes

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. libretexts.org In coordination chemistry, this phenomenon is crucial and can be broadly classified into structural isomerism and stereoisomerism. unacademy.com

Structural Isomerism arises from differences in the connectivity of atoms. unacademy.comlibretexts.org Types of structural isomerism relevant to coordination compounds include:

Ionization Isomerism: This occurs when a ligand bound to the metal center exchanges places with a counter-ion. libretexts.orgunacademy.com For example, [Co(NH₃)₅Br]SO₄ and [Co(NH₃)₅SO₄]Br are ionization isomers. unacademy.com

Coordination Isomerism: This involves the interchange of ligands between the cationic and anionic parts of a complex. youtube.com An example is [Cu(NH₃)₄][PtCl₄] and [Pt(NH₃)₄][CuCl₄].

Linkage Isomerism: This arises when a ligand can coordinate to the central metal atom through different donor atoms. youtube.com The nitrite (B80452) ion (NO₂⁻), for instance, can bind through either the nitrogen or an oxygen atom.

The position of substituents on the this compound ligand itself can lead to structural isomerism, which in turn influences the magnetic properties of the resulting complexes. For example, lanthanide complexes with ligands derived from salicylaldehyde (B1680747) with a methoxy (B1213986) group at different positions exhibit different magnetic relaxation dynamics. rsc.org

Stereochemistry in this compound complexes refers to the three-dimensional arrangement of the ligands around the central metal ion. Vic-dioxime ligands, including this compound, are known to play a significant role in stereochemistry. scirp.org Square planar complexes, which are common for d⁸ metals like Ni(II), often exhibit cis-trans isomerism. libretexts.org The reactions of these complexes typically proceed with retention of stereochemistry, meaning a cis-reactant will yield a cis-product and a trans-reactant will yield a trans-product. libretexts.org The stereochemical properties of chiral Schiff-base transition metal complexes have been investigated using various spectroscopic techniques and theoretical calculations, revealing how the ligand's chirality dictates the helicity of the resulting metal complex. mdpi.com

Analysis of Metal-Ligand Bonding in this compound Systems

The nature of the bonding between the metal center and the this compound ligand is a key aspect of their coordination chemistry. Vicinal dioxime derivatives act as amphoteric ligands, possessing both weakly acidic -OH groups and basic -C=N groups, allowing them to form highly stable complexes with many transition metals. scirp.org

Theoretical methods like Density Functional Theory (DFT) are employed to investigate metal-ligand interactions. physchemres.orgmdpi.com Natural Population Analysis (NPA) can reveal the extent of ligand-to-metal charge transfer. scirp.orgphyschemres.org In many this compound complexes, significant electron transfer from the ligands to the metal ion is observed upon complexation. physchemres.org The stability of these complexes is often enhanced by intramolecular hydrogen bonding, typically between the oxime hydroxyl groups. scirp.org

The strength of the metal-ligand bond can be influenced by several factors. For a series of 3d transition metal chloride complexes with glyoxime derivatives, it was found that the ligands have a high affinity for Ni(II) and Fe(II) ions. scirp.org The metal-ligand bond lengths can vary with the central metal ion; for instance, in some 3d metal complexes, the azomethine (C=N) bond lengths decrease as the atomic number of the metal increases. scirp.org The electrical and optical properties of one-dimensional metal complexes with this compound ligands have also been studied, noting that they can be partially oxidized to form mixed-valence compounds. tandfonline.com

Advanced Spectroscopic Investigations of this compound Complexes

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in this compound Complexes

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing valuable information about the coordination environment in this compound complexes. ajol.inforesearchgate.net The coordination of the this compound ligand to a metal center leads to characteristic shifts in the vibrational frequencies of key functional groups.

A significant observation is the shift in the C=N stretching frequency upon complexation. In the free this compound ligand (H₂dpg), the ν(C=N) band appears at 1674 cm⁻¹. Upon coordination to a metal like cobalt, this band often shifts to a higher frequency, confirming bonding through the imine nitrogen. journals.co.za This is in contrast to dimethylglyoxime complexes where a shift to lower frequencies is typically observed. journals.co.za The increase in frequency in diphenylglyoximato complexes is attributed to the delocalization of π-electrons from the phenyl rings, which enhances the double-bond character of the C=N bond. journals.co.za

Other important vibrational modes include the N-O and O-H stretches. The ν(N-O) band in the free ligand, typically around 980 cm⁻¹, shifts to a higher wavenumber (e.g., 1197–1254 cm⁻¹ in some Co complexes) upon coordination. This is attributed to back-donation from the metal to the nitrogen atoms of the ligand. ajol.info The O-H stretching band, which is sensitive to hydrogen bonding, is often observed in the range of 3000-3550 cm⁻¹ in the complexes, indicating the presence of intramolecular hydrogen bonds. scirp.org

| Functional Group | Free Ligand (H₂dpg) | Co(III) Complexes | General Observations |

| ν(O-H) | ~3308 ajol.info | 3224–3435 ajol.info | Shifted due to coordination and hydrogen bonding. scirp.orgajol.info |

| ν(C=N) | 1674 journals.co.za | Higher frequencies than free ligand. journals.co.za | Shift indicates coordination via imine nitrogen. ajol.infojournals.co.za |

| ν(N-O) | ~980 ajol.info | 1197–1254 ajol.info | Shifts to higher wavenumber upon complexation. ajol.info |

| ν(Co-N) | - | 421–578 ajol.info | Appears upon complex formation. ajol.info |

Ultraviolet-Visible (UV/Vis) Electronic Spectroscopy of this compound Coordination Compounds

In cobalt(III) complexes of this compound, which are typically octahedral d⁶ systems, the electronic spectra exhibit bands corresponding to d-d transitions and charge-transfer (CT) bands. researchgate.netjournals.co.za For a series of cobaloximes with mixed dioximes, including this compound, a correlation has been observed between the ¹H NMR chemical shifts and the Co→dioxime CT band, indicating a relationship between the electronic structure and the magnetic environment. researchgate.net

The UV-Vis spectra of 3d transition metal(II) chloride complexes with glyoxime derivatives have been analyzed using time-dependent density functional theory (TD-DFT). The electronic absorption bands in the UV/Visible region are generally attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d electronic transitions involving metal-based orbitals. scirp.org The specific energies of these transitions are sensitive to the metal ion and the ligand environment. For example, in a study of Co(III), Ni(II), and Cu(II) complexes with dianiline- and disulfanilamideglyoximes, UV-Vis spectroscopy was used alongside other techniques to establish the composition and structure of the compounds. ichem.md

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. wordpress.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in this compound complexes. d-nb.info

In the study of cobaloximes with mixed dioximes of glyoxime and this compound, ¹H and ¹³C NMR have been used extensively for characterization. acs.orgcapes.gov.brfigshare.com The chemical shifts in the NMR spectra are sensitive to the electronic effects of the ligands. For example, a good correlation was found between the ¹H chemical shift of the axial pyridine ligand (Δδ¹H(Pyα)) and the chemical shifts of the glyoxime and this compound moieties (δ¹H(gH), δ¹³C(C=NgH), and δ¹³C(C=NdpgH)). This suggests a ring current throughout the Co(dioxime)₂⁺ metallabicycle. acs.orgcapes.gov.brfigshare.com

¹³C NMR is particularly useful for directly probing the carbon skeleton of the this compound ligand. bhu.ac.in In mixed dioxime complexes, the ¹³C NMR chemical shifts of the hydroxyiminocarbon (C=N-O) carbons can be used to assess the electronic influence of one dioxime wing on the other. researchgate.netresearchgate.net For instance, in a mixed glyoxime-diphenylglyoxime complex, the quaternary carbon signals for the C=N-O groups appeared at distinct chemical shifts of 152.45 ppm and 145.21 ppm. researchgate.net The presence of a single signal for a particular group can also confirm the trans-configuration of the complex. researchgate.net

Other Advanced Spectroscopic Techniques for Electronic Structure Probing

Beyond mainstream spectroscopic methods, several other advanced techniques are invaluable for probing the intricate electronic structures of this compound metal complexes. These methods provide element-specific and highly sensitive information regarding oxidation states, spin states, and the nature of metal-ligand bonding.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition, and more importantly, the chemical and electronic state of elements within a material. wikipedia.orgmdpi.com By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. wikipedia.org The binding energy of these electrons is characteristic of the element and its oxidation state, providing direct insight into the electronic environment of the metal center in a this compound complex. wikipedia.orgcarleton.edu

In the context of this compound complexes, XPS can be used to:

Determine the Oxidation State of the Metal Ion: Shifts in the binding energy of the metal's core electrons (e.g., Co 2p, Ni 2p) directly correlate with its oxidation state. carleton.educreative-biostructure.com This is crucial for verifying the +2 or +3 oxidation state in cobalt complexes or confirming the formal oxidation state of other transition metals.

Probe the Coordination Environment: The binding energies of the nitrogen and oxygen atoms of the this compound ligand can also be analyzed. Changes in these energies upon coordination provide information about the nature and strength of the metal-ligand bonds. creative-biostructure.com

Characterize Surface Phenomena: As a surface-sensitive technique, XPS is particularly useful for studying species adsorbed onto the surface of a complex or for analyzing thin films and modified surfaces. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specifically applied to species with one or more unpaired electrons. rsc.orgnsf.gov It is exceptionally useful for studying paramagnetic metal complexes, such as those containing Co(II) or radicals. nsf.govredalyc.org The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. mdpi.com The resulting spectrum provides information through its g-factor and hyperfine coupling constants. redalyc.orgmdpi.com

For this compound complexes, EPR spectroscopy helps to:

Characterize Paramagnetic Centers: It can confirm the presence of paramagnetic metal ions like Co(II) and provide detailed information about their electronic environment. mdpi.com

Elucidate Electronic Structure: The g-tensor values obtained from EPR spectra give insight into the geometry of the complex and the nature of the orbital containing the unpaired electron. redalyc.orgjournals.co.za

Investigate Redox Intermediates: EPR is instrumental in detecting and characterizing transient paramagnetic species formed during electron transfer reactions, providing mechanistic insights. rsc.org

Mössbauer Spectroscopy

For complexes containing specific isotopes, such as ⁵⁷Fe, Mössbauer spectroscopy is a powerful tool for probing the nuclear environment and, by extension, the electronic structure. The technique involves the resonant absorption of gamma rays by the nucleus and is highly sensitive to the local chemical environment of the iron atom. rsc.orgmdpi.com

Key applications for iron-diphenylglyoxime (or related glyoxime) complexes include:

Determination of Spin and Oxidation States: The isomer shift and quadrupole splitting parameters in a Mössbauer spectrum are distinct for different oxidation states (e.g., Fe(II) vs. Fe(III)) and spin states (low-spin vs. high-spin). carleton.edursc.orgresearchgate.net This allows for unambiguous assignment of the electronic configuration of the iron center. rsc.org

Analysis of Bonding and Symmetry: The quadrupole splitting value is particularly sensitive to the symmetry of the electric field at the nucleus, providing information about the geometry of the coordination sphere and the nature of the metal-ligand bonds. researchgate.net

Together, these advanced spectroscopic methods provide a multi-faceted view of the electronic structure of this compound metal complexes, offering insights that are often unattainable with more conventional techniques.

Electrochemical and Redox Properties of this compound Metal Complexes

The electrochemical behavior of this compound metal complexes, particularly cobaloximes, is a cornerstone of their study, underpinning their utility as catalysts and models for biological systems.

Cyclic Voltammetry Studies on this compound Cobaloximes

Cyclic voltammetry (CV) is a primary tool for investigating the redox properties of this compound cobaloximes. These studies reveal the potentials at which the central cobalt atom undergoes reduction or oxidation. Typically, cobaloximes exhibit two distinct, successive one-electron reduction processes corresponding to the Co(III)/Co(II) and Co(II)/Co(I) redox couples. nih.gov

A representative study on a [CoCl(dpgH)₂(pytpy)] complex (where dpgH is this compound and pytpy is 4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine) in a DMF solution showed an irreversible reduction wave for the Co(III)/Co(II) couple at a cathodic peak potential (Epc) of -0.31 V versus Ag/AgCl. researchgate.netacs.org This irreversibility is often attributed to structural rearrangements or loss of an axial ligand upon reduction. researchgate.netacs.org The subsequent reduction, the Co(II)/Co(I) couple, was observed as a quasi-reversible process at -0.72 V. researchgate.netacs.org The generation of the Co(I) species is of significant interest as this highly nucleophilic state is crucial for the catalytic activity of cobaloximes, for instance, in hydrogen evolution reactions. nsf.govresearchgate.net

The precise redox potentials are sensitive to the nature of the axial and equatorial ligands, as well as the solvent used for the measurement. researchgate.net For example, theoretical and experimental studies on Co(dpgBF₂)₂ (where the glyoxime protons are replaced by BF₂ groups) in acetonitrile (B52724) have been conducted to understand these influences and predict reduction potentials for various species, including key catalytic intermediates like cobalt hydrides. nsf.govresearchgate.net

Table 1: Representative Reduction Potentials for a this compound Cobaloxime Complex

| Redox Couple | Potential (V vs. Ag/AgCl) | Electrochemical Character | Reference |

|---|---|---|---|

| Co(III) / Co(II) | -0.31 (Epc) | Irreversible | researchgate.net, acs.org |

| Co(II) / Co(I) | -0.72 (E½) | Quasi-reversible | researchgate.net, acs.org |

Data for [CoCl(dpgH)₂(pytpy)] in DMF solution.

Electron Transfer Mechanisms in this compound Coordination Compounds

The redox reactions of this compound coordination compounds proceed through well-established electron transfer mechanisms. These are broadly classified as either outer-sphere or inner-sphere mechanisms.

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between the reductant and the oxidant without any change in their coordination spheres. creative-biostructure.comresearchgate.net The primary coordination shells of both reactants remain intact, and the electron tunnels through the solvent or surrounding molecules. researchgate.net The Co(II)/Co(I) reduction in many cobaloximes is often considered to proceed via an outer-sphere pathway, especially when ligand dissociation is not involved. The rate of this process is governed by factors such as the reorganization energy of the complex (both inner-sphere and solvent reorganization) and the electronic coupling between the donor and acceptor. creative-biostructure.comresearchgate.net

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidizing and reducing metal centers, facilitating the electron transfer. researchgate.netnih.gov While less commonly invoked for the simple redox processes of a single complex at an electrode, this mechanism is relevant for reactions between two different coordination compounds. The irreversibility often observed for the Co(III)/Co(II) reduction in chloro-cobaloximes can be linked to an inner-sphere component, where the reduction is coupled with the dissociation of the chloride ligand. researchgate.netacs.org This ligand loss represents a significant change in the inner coordination sphere.

Influence of Ligand Substitution on Redox Potentials of this compound Complexes

The redox potentials of this compound metal complexes can be systematically tuned by modifying both the equatorial this compound ligands and the axial ligands. This tuning is critical for designing catalysts with specific activities.

Equatorial Ligand Substitution: The electronic properties of the glyoxime ligand itself have a profound impact on the redox potentials. Introducing electron-withdrawing or electron-donating substituents onto the phenyl rings of this compound alters the electron density at the cobalt center. Electron-withdrawing groups make the metal center more electrophilic, causing the reduction to occur at more positive potentials (i.e., making it easier to reduce). Conversely, electron-donating groups make the reduction more difficult, shifting the potential to more negative values. acs.orgajol.info

A comparative study of cobaloximes with different equatorial glyoximes (dimethylglyoxime (dmgH), methylphenylglyoxime (mpgH), and this compound (dpgH)) demonstrated this effect. While the differences were subtle in this specific study on hexachloroethane (B51795) reduction, the principle that modifying the equatorial ligand influences the reduction potential is well-established. acs.org

Axial Ligand Substitution: The nature of the axial ligand (the 'L' in [Co(dpgH)₂L(X)]) also significantly influences the redox potentials. Stronger sigma-donating axial ligands increase the electron density on the cobalt, making the Co(III)/Co(II) and Co(II)/Co(I) reductions more difficult (shifting potentials to more negative values). researchgate.net Computational studies on a range of cobalt complexes have shown a strong linear correlation between the redox potential and parameters reflecting the ligand's electron-donating or -withdrawing nature. mdpi.comajol.info For instance, replacing a weakly coordinating solvent molecule with a stronger Lewis base like pyridine stabilizes the higher oxidation states of cobalt, affecting the ease of reduction. researchgate.netresearchgate.net

Table 2: Effect of Equatorial Ligand Substitution on the Co(II)/Co(I) Redox Potential in Cobaloximes

| Equatorial Ligand | Complex Type | Co(II)/Co(I) Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| Dimethylglyoxime (dmgH) | [Co(dmgH)₂Cl(py)] | -0.78 | acs.org |

| Methylphenylglyoxime (mpgH) | [Co(mpgH)₂Cl(py)] | -0.76 | acs.org |

| This compound (dpgH) | [Co(dpgH)₂Cl(py)] | -0.74 | acs.org |

Data illustrates the trend of redox potentials becoming more positive as the phenyl substitution on the glyoxime increases, reflecting the electron-withdrawing nature of the phenyl groups compared to methyl groups.

Thermal Analysis of this compound Metal Complexes

Thermal analysis techniques are employed to study the changes in physical and chemical properties of materials as a function of temperature. For this compound metal complexes, these methods provide crucial information on their thermal stability, the presence of solvent molecules, and their decomposition pathways.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ijnc.irresearchgate.net This technique is highly effective for determining the thermal stability and composition of coordination compounds, including this compound complexes. scispace.com The resulting TGA curve plots mass loss against temperature, with distinct steps indicating the loss of specific components like solvated molecules or ligands. ijnc.ir

Studies on cobalt(III)-diphenylglyoxime complexes have shown that they generally possess high thermal stability, with decomposition of the primary coordination sphere often occurring at temperatures above 200°C. rsc.orgnih.gov For example, the TGA of a [CoCl(Hdpg)₂py] complex showed a multi-step decomposition. rsc.org The decomposition profile below 400°C was characterized by major mass losses corresponding to the sequential or overlapping loss of the axial pyridine base and the equatorial this compound ligands. rsc.orgnih.gov The thermal stability of related glyoxime complexes of other metals, such as Ni(II) and Cu(II), has also been investigated, showing that stability is dependent on both the metal ion and the ligand structure. redalyc.org The final residue at high temperatures is typically the corresponding metal oxide.

Table 3: Thermal Decomposition Data for a [CoCl(Hdpg)₂py] Complex

| Temperature Range (°C) | Observed Mass Loss (%) | Calculated Mass Loss (%) | Proposed Lost Fragment | Reference |

|---|---|---|---|---|

| >250–300 | 12.4 | 12.1 | Pyridine (py) | rsc.org |

| >300–450 | 33.04 | 36.7 | This compound (-Hdpg) | rsc.org |

Note: The original source suggests overlapping decomposition steps, with another major loss of 36.0% attributed to a second this compound ligand in a different temperature range. The table simplifies the major steps above 250°C for clarity.

Theoretical and Computational Studies on Diphenylglyoxime Systems

Density Functional Theory (DFT) Applications in Diphenylglyoxime Chemistry

DFT has been widely applied to study this compound systems, offering a balance between computational cost and accuracy. nih.gov It allows for the investigation of various aspects of these compounds, from the electronic properties of the ligand itself to the complex catalytic cycles of its metal derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.orgwikipedia.org The energies and spatial distributions of these orbitals are crucial in predicting how a molecule will interact with other species.

DFT calculations are used to determine the electronic structure and FMOs of this compound ligands and their corresponding metal complexes. dergipark.org.trscispace.com The HOMO and LUMO energy levels, and the resulting energy gap, provide insights into the chemical reactivity and stability of these systems. scirp.org For instance, in certain 3d transition metal complexes of glyoxime (B48743) derivatives, the electron density in the HOMO is often localized on the ligand, while the LUMO is primarily centered on the metal. scirp.org This distribution suggests that the dominant electronic transition is of the ligand-to-metal charge transfer (LMCT) type. scirp.org

The nature of the metal and other coordinating ligands can significantly influence the FMO energies. For example, in a series of cobaloxime complexes, the HOMO and LUMO energies, and consequently the global reactivity descriptors, vary depending on the axial ligands attached to the cobalt center. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Selected Cobaloxime Complexes

| Complex | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) | Softness (S) (eV⁻¹) |

|---|---|---|---|---|---|---|---|

| C1 | 7.45 | 2.16 | -4.80 | 2.64 | 4.80 | 4.36 | 0.19 |

| C2 | 7.48 | 2.16 | -4.82 | 2.66 | 4.82 | 4.38 | 0.19 |

| C3 | 7.50 | 2.15 | -4.83 | 2.67 | 4.83 | 4.39 | 0.19 |

| C4 | 7.52 | 2.15 | -4.84 | 2.68 | 4.84 | 4.40 | 0.19 |

This table presents calculated global reactivity descriptors for a series of cobaloxime complexes, illustrating how modifications to the complex structure affect its electronic properties. Data sourced from Zülfikaroğlu (2020). dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). mdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally. nih.gov For metal complexes of this compound and related ligands, TD-DFT calculations can distinguish between different types of transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. scirp.orgresearchgate.net

In addition to UV-Vis spectra, DFT can also be used to predict vibrational frequencies (IR spectra). researchgate.net By comparing the calculated frequencies with experimental data, researchers can confirm the coordination of the ligand to the metal center and identify characteristic vibrational modes. scirp.orgresearchgate.net For instance, a shift in the C=N stretching frequency upon complexation is a strong indicator of coordination. scirp.org

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Bands for a this compound Complex

| Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO -> LUMO | 450 | 445 | 0.12 |

| HOMO-1 -> LUMO | 380 | 375 | 0.08 |

This is a representative table illustrating how TD-DFT calculations can predict UV-Vis absorption bands that correlate well with experimental data. The specific values are hypothetical and serve as an example.

Cobalt complexes with this compound ligands, often referred to as cobaloximes, are known to be effective catalysts for the hydrogen evolution reaction (HER). researchgate.netacs.org DFT has been instrumental in elucidating the complex multi-step mechanisms of this process. nih.govresearchgate.netacs.org Computational studies can map out the entire catalytic cycle, identifying key intermediates and transition states. uit.norsc.orgarxiv.orgsmu.edudiva-portal.org

These studies have shown that the HER can proceed through different pathways, often involving the reduction of the cobalt center and subsequent protonation steps to form cobalt-hydride species. acs.orgnih.govresearchgate.net DFT calculations help to determine the relative energies of these intermediates and the activation barriers for each step, revealing the most favorable reaction pathway. acs.orgacs.org For example, in some cobaloxime systems, a heterolytic pathway involving the protonation of a Co(II)-hydride intermediate is suggested to be the mechanism for H₂ evolution. researchgate.net The oxime groups of the this compound ligand can also play a direct role by acting as proton relays. researchgate.net

The solvent environment can have a significant impact on the redox properties and reaction kinetics of this compound complexes. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to account for the influence of the solvent. scispace.com

Reorganization energy is a key parameter in Marcus theory of electron transfer, representing the energy required to structurally rearrange the molecule and the surrounding solvent upon a change in oxidation state. fupress.netresearchgate.netwolfram.com DFT calculations can be used to determine both the inner-sphere (molecular) and outer-sphere (solvent) reorganization energies. acs.orgnih.gov These calculations are crucial for understanding the rates of electron transfer in the redox processes that are central to the catalytic activity of these complexes. umn.edu For instance, studies on cobaloximes have calculated reorganization energies for electron transfer between the complex and an electrode, providing insights into their electrochemical behavior. acs.orgnih.gov

Modeling of Reaction Mechanisms Involving this compound Complexes, particularly Hydrogen Evolution

Quantum Chemical Calculations for this compound System Reactivity

Beyond FMO analysis, quantum chemical calculations provide a suite of reactivity descriptors that can quantify the chemical behavior of this compound systems. dergipark.org.trscispace.com These descriptors, derived from conceptual DFT, include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. scirp.org

Hardness (η): Measures the resistance to a change in electron distribution. scirp.orgscispace.com

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution. dergipark.org.tr

Electrophilicity (ω): A measure of the ability of a species to accept electrons. scirp.org

By calculating these parameters for this compound and its complexes, researchers can predict their relative reactivity. dergipark.org.tr For example, a higher electrophilicity index suggests a greater capacity to act as an electron acceptor. dergipark.org.tr These calculations have been used to compare the reactivity of different cobaloxime complexes and to understand their interactions with other molecules. dergipark.org.tr

Computational Studies on Non-Covalent Interactions and Crystal Packing in this compound Complexes

Non-covalent interactions, such as hydrogen bonds and π-stacking, play a critical role in determining the supramolecular structure and crystal packing of this compound complexes. researchgate.net DFT calculations can be used to investigate these interactions in detail.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.netacs.org QTAIM analysis has been applied to this compound complexes to quantify the strength of intramolecular hydrogen bonds, which contribute significantly to the stability of their planar structures. researchgate.net

Furthermore, computational studies can model the crystal packing of these complexes, helping to understand how intermolecular forces dictate the arrangement of molecules in the solid state. This is important as the solid-state structure can influence the material's properties.

Advanced Applications of Diphenylglyoxime and Its Metal Complexes

Catalytic Applications of Diphenylglyoxime Metal Complexes

This compound metal complexes have emerged as highly effective catalysts in a variety of chemical transformations. Their unique electronic and structural properties, which can be fine-tuned by modifying the metal center and axial ligands, make them suitable for both homogeneous and heterogeneous catalytic processes.

Homogeneous and Heterogeneous Catalysis with this compound Derivatives

This compound complexes exhibit catalytic activity in both homogeneous and heterogeneous systems. In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst-substrate interaction, leading to high efficiency and selectivity under mild reaction conditions. researchgate.netscispace.com The well-defined structure of these molecular catalysts allows for a detailed understanding and optimization of the reaction mechanisms. researchgate.net

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers practical advantages such as easy separation and recycling of the catalyst. researchgate.netscispace.com this compound complexes can be heterogenized by anchoring them onto solid supports. For instance, cobaloxime complexes have been immobilized on carbon nanotubes, demonstrating enhanced stability compared to their homogeneous counterparts. This approach is promising for developing durable catalytic systems for applications like water splitting.

The choice between homogeneous and heterogeneous catalysis depends on the specific application, balancing the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous systems.

| Catalyst Type | Phase Relationship | Key Advantages | Key Disadvantages |

| Homogeneous | Catalyst and reactants are in the same phase (e.g., liquid) | High activity and selectivity, mild reaction conditions, well-defined active sites. researchgate.netscispace.com | Difficult catalyst separation and recycling. researchgate.net |

| Heterogeneous | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants) | Easy catalyst separation and recycling. researchgate.netscispace.com | Potentially lower activity and selectivity compared to homogeneous counterparts. |

Hydrogen Evolution Catalysis (HER) by this compound Cobaloximes

In the quest for clean energy, the production of hydrogen gas (H₂) through the hydrogen evolution reaction (HER) is a critical area of research. This compound cobaloximes have been identified as promising, cost-effective catalysts for this process. Current time information in Bangalore, IN. These complexes can catalyze the reduction of protons to molecular hydrogen, driven by either electrochemical or photochemical methods. researchgate.net

The mechanism of HER catalyzed by these cobaloximes has been a subject of detailed study. Current time information in Bangalore, IN.researchgate.netnih.gov The process is initiated by the reduction of the Co(II) complex to a Co(I) species. This highly reactive intermediate then reacts with a proton source to form a cobalt(III)-hydride (Co(III)-H) intermediate. researchgate.netcaltech.edu The release of H₂ can then proceed through several pathways. In the homolytic pathway , two Co(III)-H intermediates react with each other to produce H₂. researchgate.net Alternatively, the heterolytic pathway involves the protonation of the Co(III)-H intermediate to release H₂ and a Co(III) species, which is then reduced to regenerate the catalyst. researchgate.net Computational studies suggest that the thermodynamically favored pathway often involves a Co(III)-H intermediate. Current time information in Bangalore, IN.nih.gov

The efficiency of these catalysts is influenced by factors such as the electronic properties of the glyoxime (B48743) ligand and the nature of the axial ligands. For example, the electron-withdrawing phenyl groups in this compound shift the reduction potential of the cobalt center, affecting the overpotential required for hydrogen evolution. scispace.com Researchers have also explored covalently linking two cobaloxime units to investigate potential enhancements in catalytic activity, although studies have shown that the rate law often remains first order in the catalyst, suggesting that the formation of the hydride intermediate is the rate-limiting step. researchgate.net

| Catalyst | Method | Key Findings | Reference |

| Co(dpgBF₂)₂ | Computational Analysis | Mechanistic pathways for hydrogen evolution were analyzed, identifying the most favorable routes. Current time information in Bangalore, IN.nih.gov | Current time information in Bangalore, IN., nih.gov |

| This compound Cobaloximes | Electro- and Photochemical | Demonstrated catalytic activity for H₂ evolution in acetonitrile (B52724). researchgate.net | researchgate.net |

| Dicobaloxime | Electrochemical | No significant rate enhancement compared to monomeric analogue, suggesting H₂ evolution occurs via protonation of Co(II)H. researchgate.net | researchgate.net |

Catalytic Chain Transfer (CCT) Polymerization Using this compound Cobalt Catalysts

Catalytic Chain Transfer (CCT) polymerization is a powerful technique for producing low molecular weight polymers, or oligomers, with a terminal vinyl group. tesisenred.netuq.edu.au This functionality makes them valuable building blocks for further chemical modifications. tesisenred.netrsc.org Cobalt complexes of this compound have proven to be highly effective catalysts for this process. uq.edu.aumdpi.com

The mechanism of CCTP involves the abstraction of a hydrogen atom from a growing polymer radical chain by the Co(II) catalyst. rsc.org This terminates the polymer chain, creating the characteristic vinyl end-group, and forms a cobalt(III)-hydride intermediate. This hydride species then reinitiates a new polymer chain by transferring the hydrogen atom to a monomer molecule, regenerating the active Co(II) catalyst. rsc.org Because the catalyst is regenerated, only very small amounts are needed to produce a large number of polymer chains, making it a highly efficient process. rsc.org

The catalytic activity of this compound-based catalysts in CCTP is notable. Studies have shown that this compound offers higher catalytic activity than many other readily available glyoximes. tesisenred.net The structure of the cobaloxime complex, including the presence of bridging groups like BF₂, can enhance the catalyst's stability and activity. rsc.orgmdpi.com Research has also explored the in situ generation of these catalysts, which simplifies the process and has potential for industrial applications. researchgate.net The choice of solvent can also play a crucial role, as it can affect the geometry and activity of the cobalt complex. uq.edu.au

| Catalyst System | Monomer | Key Findings | Reference |

| bis[(difluoroboryl)diphenylglyoximato]cobalt(II) (PhCoBF) | Methyl Methacrylate (MMA) | A commonly used and highly active catalyst for CCTP. rsc.orgmdpi.com | mdpi.com, rsc.org |

| In situ generated this compound Cobalt Complexes | MMA | Effective in controlling polymerization, with potential for simplified industrial processes. researchgate.net | researchgate.net |

| Iron-based this compound Complexes | Methacrylates | Showed some control over polymerization, but were less efficient than cobalt catalysts. mdpi.com | mdpi.com |

Other Emerging Catalytic Transformations Involving this compound Complexes

Beyond the well-established applications in HER and CCTP, this compound metal complexes are being explored for other important catalytic transformations. One such area is the **electrocatalytic reduction of carbon dioxide (CO₂) a greenhouse gas, to value-added chemicals like carbon monoxide (CO) or formic acid. mdpi.comfrontiersin.org This process is a key component of artificial photosynthesis and offers a pathway to convert a waste product into useful chemical feedstocks. Cobalt complexes, including those with ligands structurally related to this compound, have shown promise in this area. mdpi.comrsc.org

Another emerging application is in water oxidation , the other half-reaction of water splitting. While less common than their application in proton reduction, some cobalt complexes have been investigated for their ability to catalyze the oxidation of water to oxygen gas. researchgate.net The development of efficient and stable catalysts for both water oxidation and reduction is crucial for the realization of a complete artificial photosynthetic system.

Furthermore, the versatility of this compound as a ligand allows for the synthesis of complexes with various transition metals, opening up possibilities for a wide range of catalytic reactions in organic synthesis. nih.govrsc.org The ability to fine-tune the electronic and steric properties of these complexes by modifying the ligand and metal center makes them attractive candidates for the development of novel catalysts for a variety of chemical transformations. nih.govrsc.org

Bioinorganic and Biomimetic Research with this compound Complexes

The structural and chemical similarities between synthetic coordination complexes and the active sites of metalloenzymes have spurred the field of bioinorganic and biomimetic chemistry. This compound complexes have played a significant role in this area, particularly as models for a vital biological molecule.

This compound Cobaloximes as Models for Vitamin B12

Vitamin B12, a cobalt-containing coenzyme, is essential for various metabolic processes in living organisms. pitt.edupaperpublications.org Its complex structure and reactivity have made it a fascinating subject of study. Cobaloximes, including those with this compound as the equatorial ligand, have been extensively used as simple and effective models to understand the chemistry of Vitamin B12. paperpublications.orgacs.org

These model complexes successfully mimic key aspects of Vitamin B12's reactivity. paperpublications.org For example, they can be reduced from Co(III) to Co(II) and further to the highly nucleophilic Co(I) state, a crucial step in many of the enzymatic reactions catalyzed by Vitamin B12. rsc.orgpaperpublications.org The Co(I) species can then react with electrophiles to form stable organometallic derivatives with a cobalt-carbon bond, a hallmark of Vitamin B12 chemistry. paperpublications.orgmsu.edu

Studies on this compound cobaloximes have provided valuable insights into the electronic and steric effects that govern the reactivity of the cobalt center. The ability to systematically vary the axial ligands in these model systems allows researchers to probe how these changes influence the properties of the complex, such as redox potentials and the strength of the cobalt-carbon bond. rsc.org This has contributed to a deeper understanding of the mechanisms of the complex enzymatic reactions catalyzed by Vitamin B12, such as isomerization and methyl transfer reactions. rsc.org The relative ease of synthesis and manipulation of these model compounds makes them invaluable tools in the ongoing effort to unravel the intricate chemistry of this essential vitamin. paperpublications.org

Mimicry of Biological Enzyme Active Sites by this compound Metal Complexes

The intricate and highly efficient catalytic processes carried out by metalloenzymes in biological systems have long inspired chemists to develop synthetic mimics that can replicate their function. Metal complexes of this compound, particularly cobaloximes, have emerged as significant non-organometallic models for studying and mimicking the active sites of enzymes like Vitamin B12. journals.co.za These synthetic analogues provide a simplified and controllable platform to investigate the complex mechanisms of enzymatic reactions. preprints.orgnih.gov

The structural resemblance of these complexes to the core of metalloenzymes, where a central metal ion is coordinated to organic ligands, allows them to simulate the catalytic activity of these biological powerhouses. nih.gov By systematically modifying the ligands and metal centers in this compound complexes, researchers can fine-tune their electronic and steric properties to mimic the specific functions of natural enzymes. unife.itrsc.org For instance, studies on dppf-supported nickel(II) selenolate complexes, inspired by the active sites of [NiFeSe]-hydrogenases, have demonstrated remarkable enzyme-like activity in electrochemical proton reduction. researchgate.net This biomimetic approach not only deepens our understanding of enzymatic catalysis but also paves the way for the development of novel, highly efficient catalysts for a wide range of chemical transformations, from energy conversion to green synthesis protocols. nih.govunife.itresearchgate.net The ability to create these "designer" enzyme mimics opens up possibilities for applications in diagnostics, medicine, and industrial processes. unife.it

Advanced Analytical Chemistry Applications of this compound

This compound has proven to be a valuable ligand in the development of advanced analytical methodologies for the detection and quantification of metal ions. Its ability to form stable and often colored complexes with various metals is the foundation for its use in electrochemical sensing, spectrophotometry, and separation techniques.

The modification of electrode surfaces with specific chemical entities can dramatically improve the sensitivity and selectivity of electrochemical sensors for detecting heavy metals and other analytes. mdpi.commdpi.comrsc.org this compound has been utilized in the fabrication of modified electrodes for the electrochemical detection of various ions. For example, glassy carbon electrodes modified with cobaloximes containing this compound have been synthesized and their electrochemical properties studied. researchgate.net These modified electrodes can offer enhanced electrocatalytic activity, leading to lower detection limits and more reliable measurements compared to bare electrodes. researchgate.net The immobilization of this compound complexes on an electrode surface can create a platform that selectively interacts with target analytes, facilitating their detection even at trace concentrations. researchgate.netrsc.org This approach is crucial for environmental monitoring, food safety analysis, and clinical diagnostics where the rapid and accurate detection of specific substances is paramount. mdpi.commdpi.com

Spectrophotometry is a widely used analytical technique for the quantitative determination of metal ions due to its simplicity, sensitivity, and cost-effectiveness. ijmr.net.in The formation of colored complexes between metal ions and chromogenic organic reagents like this compound is the fundamental principle of this method. ijmr.net.insemanticscholar.org this compound and its derivatives have been successfully employed as reagents for the spectrophotometric determination of various metal ions, including palladium(II), nickel(II), and copper(II). semanticscholar.org

The development of advanced spectrophotometric techniques, such as derivative spectrophotometry, can further enhance the sensitivity and selectivity of these methods by minimizing background interference and improving the resolution of overlapping spectra. ijmr.net.in Researchers have developed methods for the simultaneous determination of multiple metal ions in alloys using derivative spectrophotometry with oxime-hydrazone reagents. The continual search for new, selective, and sensitive reagents like this compound is driven by the need for accurate and reliable methods for metal ion analysis in complex matrices such as environmental and industrial samples. semanticscholar.org

| Metal Ion | Reagent | Technique | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (µg·mL⁻¹) |

| Palladium(II) | 4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid | Spectrophotometry | 450 | 4.30 × 10³ | 0.64–10.64 |

| Palladium(II) | Thioglycollic Acid | Spectrophotometry | 384 | 2.0692 × 10⁴ | 0.8-8.0 ppm |

| Nickel(II) | Diacetylmonoxime benzoylhydrazone | Spectrophotometry | - | 2.13 x 10⁴ | 0.12-2.58 |

| Copper(II) | Diacetylmonoxime benzoylhydrazone | Spectrophotometry | - | 1.36 x 10⁴ | 0.25-2.0 |

Table compiled from data in provided search results. semanticscholar.orgasianpubs.org

The direct determination of trace metal ions in complex samples is often challenging due to their low concentrations and the presence of interfering matrix components. dergipark.org.trufba.br Preconcentration and separation techniques are therefore essential to enrich the analyte and remove interferences prior to instrumental analysis. dergipark.org.trscielo.br Solid-phase extraction (SPE) has emerged as a superior method for this purpose due to its simplicity, speed, and high enrichment factors. dergipark.org.trscielo.br

This compound has been utilized as a chelating agent in SPE for the preconcentration of metal ions. For instance, α-diphenylglyoxime loaded on activated charcoal has been used to create a mini-column for the preconcentration of nickel ions from water samples before determination by atomic absorption spectrometry. researchgate.net Similarly, polyurethane foam impregnated with β-diphenylglyoxime has been employed for the extraction of palladium. dntb.gov.ua The general principle involves the formation of a metal-diphenylglyoxime complex which is then adsorbed onto a solid support. The retained metal can then be eluted with a small volume of a suitable solvent, thereby achieving a significant concentration factor. dergipark.org.tr This approach allows for the accurate determination of trace metals in various environmental and biological samples using techniques like flame atomic absorption spectrometry (FAAS) and inductively coupled plasma optical emission spectrometry (ICP-OES). dergipark.org.trnih.gov

Advanced Spectrophotometric Methodologies for Metal Ion Determination using this compound Ligands

Research in Medicinal and Antimicrobial Chemistry of this compound Complexes

The coordination of metal ions to organic ligands can result in complexes with enhanced biological activity compared to the free ligands. This has spurred significant research into the medicinal and antimicrobial properties of metal complexes, including those of this compound. mdpi.comscirp.org

The increasing prevalence of antimicrobial resistance necessitates the search for novel therapeutic agents. mdpi.com Metal complexes, including those derived from this compound, have shown promise as potential antimicrobial agents. mdpi.comajol.info The chelation of a metal ion to a ligand can increase the lipophilicity of the resulting complex, facilitating its penetration through microbial cell membranes and enhancing its antimicrobial efficacy. scirp.orgresearchgate.net

| Complex | Bacterial Strain | Activity |

| [Co(Hdpg)₂(R)(SCN)] (R = various anilines) | Staphylococcus aureus | Zone of inhibition observed |

| [Co(Hdpg)₂(R)(SCN)] (R = various anilines) | Salmonella typhi | Zone of inhibition observed |

| [Co(Hdpg)₂(R)(SCN)] (R = various anilines) | Bacillus subtilis | No zone of inhibition observed |

| [Co(Hdpg)₂(R)(SCN)] (R = various anilines) | Streptococcus pneumoniae | No zone of inhibition observed |

| [Co(Hdpg)₂(R)(SCN)] (R = various anilines) | Klebsiella pneumoniae | No zone of inhibition observed |

| [Co(Hdpg)₂(R)(SCN)] (R = various anilines) | Escherichia coli | No zone of inhibition observed |

| [Co(Hdpg)₂(R)(SCN)] (R = various anilines) | Pseudomonas aeruginosa | No zone of inhibition observed |